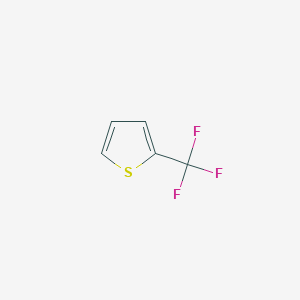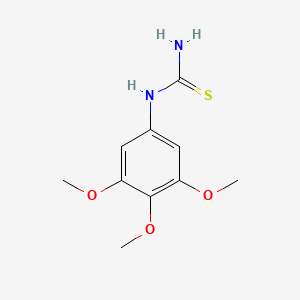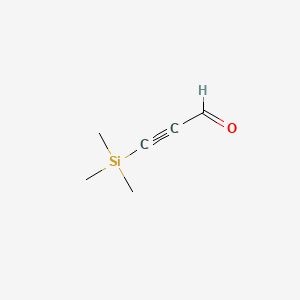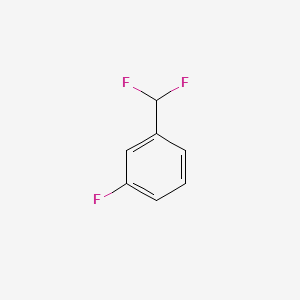
1-(Difluormethyl)-3-Fluorbenzol
Übersicht
Beschreibung
The compound "1-(Difluoromethyl)-3-fluorobenzene" is a fluorinated aromatic compound that is part of a broader class of chemicals with varying degrees of fluorination. These compounds are of interest due to their unique chemical and physical properties, which make them suitable for various applications, including organometallic chemistry, catalysis, and material science .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as "1-(Difluoromethyl)-3-fluorobenzene," can be achieved through electrochemical fluorination, as demonstrated in the fluorination of trifluoromethylbenzenes. This process involves the use of a platinum anode and results in a range of fluorinated products, including difluoro derivatives . Additionally, the substitution of fluorine atoms with other functional groups, such as the dimethylphosphanyl group, has been performed on difluorobenzene derivatives, indicating the potential for further functionalization of such compounds .
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives is influenced by the number and position of fluorine atoms on the aromatic ring. The presence of fluorine atoms affects the electron density and the ability of the benzene ring to participate in π-electron donation, which in turn influences the binding strength to metal centers in organometallic complexes . The substitution patterns and degree of fluorination are crucial in determining the reactivity and interaction of these molecules with other chemical species.
Chemical Reactions Analysis
Fluorobenzene derivatives, including "1-(Difluoromethyl)-3-fluorobenzene," can undergo various chemical reactions, such as C-H and C-F bond activation, when exposed to reactive transition metal complexes. These reactions can be exploited in organic synthesis, providing opportunities for the creation of novel compounds and materials . The reactivity of different fluorinated benzenes can vary significantly, with some demonstrating greater chemical inertness than others.
Physical and Chemical Properties Analysis
The physical properties of fluorobenzene derivatives are influenced by their molecular core structure and the length of any substituent chains. For instance, the temperature range of the nematic phase in liquid crystals can be affected by the type of ring (cyclohexyl vs. phenyl) and the degree of fluorination. The intermolecular distances, molecular lengths, and optical anisotropy are also impacted by these factors. The density and orientational order parameters of these compounds can provide insights into their potential applications in display technologies and other areas .
Wissenschaftliche Forschungsanwendungen
Späte Difluormethylierung in der pharmazeutischen Chemie
1-(Difluormethyl)-3-Fluorbenzol: wird in der späten Difluormethylierung eingesetzt, einem Prozess, der für die Entwicklung von Pharmazeutika entscheidend ist. Die Difluormethylgruppe ist isoster und isopolar zu –OH und –SH-Gruppen, wodurch sie zu einem lipophilen Wasserstoffbrückenbindungsdonor wird. Diese Eigenschaft wird genutzt, um die physikalischen Eigenschaften von Verbindungen wie metabolische Stabilität und Lipophilie zu verändern, die beim Wirkstoffdesign unerlässlich sind .
Synthese fluorierter Aromaten
Die Verbindung dient als Vorstufe bei der Synthese fluorierter aromatischer Moleküle. Diese Moleküle sind in verschiedenen Bereichen, darunter Agrochemikalien und Materialwissenschaften, aufgrund ihrer erhöhten Stabilität und einzigartigen Reaktivitätsprofile von Bedeutung. Die Einführung von Fluoratomen kann die biologische Aktivität eines Moleküls erheblich verändern .
Photokatalytische Reaktionen
This compound: ist an photokatalytischen Reaktionen beteiligt, insbesondere bei der Difluormethylierung aromatischer Verbindungen und aliphatischer Mehrfach-C–C-Bindungen. Diese Reaktionen werden unter milden und umweltfreundlichen Bedingungen durchgeführt und tragen zu Initiativen der grünen Chemie bei .
Entwicklung von Bildgebungsmitteln
Die Verbindung wird bei der Entwicklung von Bildgebungsmitteln für die medizinische Diagnostik eingesetzt. Ihre Fähigkeit, Difluormethylgruppen in komplexe Moleküle einzuführen, ohne deren ursprüngliche Struktur zu verändern, macht sie wertvoll für die Herstellung von Kontrastmitteln, die in der MRT und anderen Bildgebungstechniken verwendet werden .
Agrochemische Forschung
In der agrochemischen Forschung wird This compound verwendet, um Verbindungen mit verbesserten Eigenschaften zu synthetisieren, z. B. erhöhte Wirksamkeit und Selektivität gegenüber Schädlingen und Krankheitserregern, während die Umweltbelastung reduziert wird. Die Difluormethylgruppe verbessert die biologische Aktivität dieser Verbindungen .
Anwendungen in der Materialwissenschaft
Diese Verbindung spielt eine Rolle bei der Synthese von Materialien mit spezifischen fluorierten Strukturen, die für ihre hohe Lösungsmittelbeständigkeit und thermische Stabilität bekannt sind. Solche Materialien werden in verschiedenen Anwendungen eingesetzt, darunter Beschichtungen, Spezialkunststoffe und elektronische Geräte .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCXLEHVIIUYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375619 | |
| Record name | 1-(Difluoromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26029-52-7 | |
| Record name | 1-(Difluoromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-(difluoromethyl)-3-fluorobenzene produced through electrochemical fluorination?
A1: 1-(Difluoromethyl)-3-fluorobenzene (3c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction is carried out at a potential of 1.9-2.7 V vs Ag/Ag+ (0.01 mol dm-3). Importantly, the fluorination of 1c occurs exclusively on the benzene ring, leading to the formation of three isomers: 1-(difluoromethyl)-2-fluorobenzene (2c), 1-(difluoromethyl)-3-fluorobenzene (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). These isomers are the primary products of this reaction. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




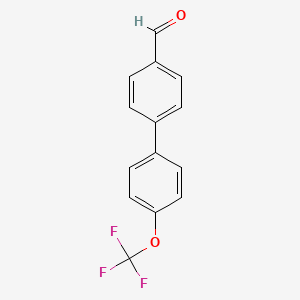
![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)




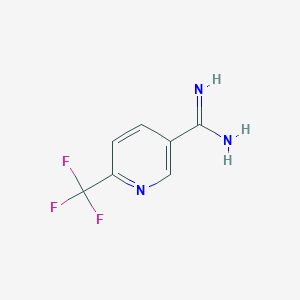
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)
